 
                        tert-Butyl 6-bromo-1H-indole-2-carboxylate is a chemical compound with the molecular formula and a molecular weight of approximately 296.17 g/mol. It belongs to the indole family, which includes a variety of biologically significant heterocyclic compounds. The structure features a bromine atom at the 6-position of the indole ring and a tert-butyl ester group attached to the carboxylic acid at the 2-position, contributing to its unique chemical properties and reactivity .
tert-Butyl 6-bromo-1H-indole-2-carboxylate exhibits significant biological activities, particularly in medicinal chemistry. It has been shown to:
The synthesis of tert-butyl 6-bromo-1H-indole-2-carboxylate generally involves several key steps:
tert-Butyl 6-bromo-1H-indole-2-carboxylate serves several roles in various fields:
Research into the interaction of tert-butyl 6-bromo-1H-indole-2-carboxylate with biological targets has revealed several important findings:
Several compounds share structural similarities with tert-butyl 6-bromo-1H-indole-2-carboxylate. These include:
| Compound Name | Key Differences | 
|---|---|
| 6-Bromoindole | Lacks the tert-butyl ester group; less bulky. | 
| tert-Butyl 6-chloro-1H-indole-2-carboxylate | Contains chlorine instead of bromine; affects reactivity. | 
| tert-Butyl 5-bromo-1H-indole-2-carboxylate | Bromine at a different position; alters properties. | 
Uniqueness: The specific positioning of the bromine atom and the presence of the tert-butyl ester group make tert-butyl 6-bromo-1H-indole-2-carboxylate unique among its analogs. This configuration influences its reactivity and interactions within chemical and biological systems, enhancing its value as an intermediate in specialized organic synthesis .